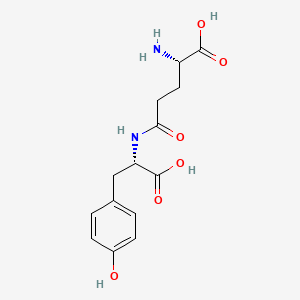

gamma-Glutamyltyrosine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c15-10(13(19)20)5-6-12(18)16-11(14(21)22)7-8-1-3-9(17)4-2-8/h1-4,10-11,17H,5-7,15H2,(H,16,18)(H,19,20)(H,21,22)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLXCWVSSLFQDS-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00995841 | |

| Record name | N-(4-Amino-4-carboxy-1-hydroxybutylidene)tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00995841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-Glutamyltyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011741 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7432-23-7 | |

| Record name | Glutamyltyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7432-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Glutamyltyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007432237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Amino-4-carboxy-1-hydroxybutylidene)tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00995841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-L-γ-glutamyl-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | gamma-Glutamyltyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011741 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Role of γ-Glutamyltyrosine in glutathione metabolism

The Metabolic Shunt: Role of -Glutamyltyrosine in Glutathione Metabolism

Executive Summary

This guide moves beyond standard textbook definitions to explore the kinetic competition between hydrolysis and transpeptidation, the specific transport mechanisms of

Part 1: The Mechanistic Core

The Transpeptidation Shunt

The canonical view of GSH catabolism focuses on hydrolysis. However, the physiological reality is a kinetic competition driven by GGT. GGT does not simply hydrolyze GSH; it transfers the

-

Hydrolysis (Basal): In the absence of amino acids, water acts as the acceptor, yielding Glutamate + Cysteinylglycine.

-

Transpeptidation (Active Transport): In the presence of high-affinity acceptors (e.g., Tyrosine), GGT catalyzes the formation of

-glutamyl peptides.

Why Tyrosine?

Tyrosine is a bulky, hydrophobic amino acid. GGT exhibits specific affinity for hydrophobic acceptors, making the formation of

Pathway Visualization: The -Glutamyl Cycle

The following diagram illustrates the specific "Tyrosine Shunt" within the broader cycle.

Figure 1: The Tyrosine Shunt in the

Part 2: Physiological Significance & Biomarker Utility

Hypertension and Vascular Resistance

Elevated serum GGT is a well-established independent risk factor for cardiovascular mortality. However,

-

Mechanism: In hypertensive states, oxidative stress depletes intracellular GSH.[3] The upregulation of GGT is a compensatory response to salvage extracellular GSH.

-

The Marker: Consequently, plasma levels of

-Glu-Tyr rise significantly in hypertensive subjects. It acts as a circulating footprint of systemic GGT upregulation and oxidative stress.

Metabolic Syndrome

Recent metabolomic profiling identifies

Data Summary: GGT Kinetic Parameters Comparison of GGT affinity for different substrates/acceptors.

| Substrate/Acceptor | Physiological Role | |

| GSH (Donor) | 7 - 12 | Primary antioxidant / Cysteine reservoir |

| GSSG (Donor) | 8 - 15 | Oxidized form, cleared to prevent toxicity |

| Gly-Gly (Acceptor) | ~10,000 | Standard in vitro assay acceptor (non-physiologic) |

| L-Tyrosine (Acceptor) | Variable* | In vivo acceptor; facilitates hydrophobic AA transport |

*Note:

Part 3: Analytical Methodologies (LC-MS/MS)

To study

Protocol: Quantitative Analysis via UHPLC-MS/MS

Based on the validation strategies by Kobayashi et al. (2016).

Principle:

Direct quantification of

Workflow Diagram:

Figure 2: Sample preparation and analysis workflow for targeted quantification.

Step-by-Step Protocol:

-

Sample Collection: Collect plasma in EDTA tubes. Store at -80°C immediately to prevent ex vivo GGT activity.

-

Internal Standard (ISTD): Spike samples with isotope-labeled standard (

- -

Extraction:

-

Mix 50

L plasma with 150 -

Vortex vigorously for 30 seconds.

-

Incubate at -20°C for 20 minutes to ensure complete protein precipitation.

-

-

Clarification: Centrifuge at 15,000

for 15 minutes at 4°C. -

Injection: Transfer supernatant to a glass vial. Inject 5

L into the UHPLC system. -

Chromatography Conditions:

-

Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3, 1.8

m). -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: ACN + 0.1% Formic Acid.

-

Gradient: 0-2 min (1% B), 2-10 min (linear to 95% B).

-

-

Mass Spectrometry (MRM Transitions):

-

Operate in Positive Electrospray Ionization (ESI+) mode.

-

Monitor transition: m/z 311.1

136.1 (Loss of

-

Part 4: Therapeutic Implications

Drug Development Targets

Targeting the GGT-

-

GGT Inhibition: In cancer, tumors overexpress GGT to salvage cysteine for GSH synthesis (drug resistance). Inhibitors (e.g., GGsTop) block this, potentially lowering

-Glu-Tyr levels. -

Prodrug Strategies:

-Glutamyl derivatives of drugs can be synthesized. These are inactive until cleaved by GGT at the target tissue (e.g., kidney or tumor), releasing the active drug and glutamate.

Interpreting Clinical Data

When reviewing clinical trial data for metabolic drugs:

-

High

-Glu-Tyr + Low GSH: Indicates oxidative stress with active compensatory GGT upregulation. -

Low

-Glu-Tyr + Low GSH: Indicates failure of the

References

-

Hanigan, M. H. (2014). Gamma-glutamyl transpeptidase: redox regulation and drug resistance. Advances in Cancer Research. Link

-

Kobayashi, M., et al. (2016). Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays. Journal of Chromatography B. Link

-

Cheung, B. M., et al. (2011).[4] Gamma-glutamyl transferase level predicts the development of hypertension in Hong Kong Chinese.[4] Clinica Chimica Acta. Link

-

Wickham, S., et al. (2011).[5] Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes. Analytical Biochemistry. Link

-

Lushchak, V. I. (2012). Glutathione homeostasis and functions: potential targets for medical interventions. Journal of Amino Acids. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jpp.krakow.pl [jpp.krakow.pl]

- 4. Gamma-glutamyl transferase level predicts the development of hypertension in Hong Kong Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and isolation of γ-Glutamyltyrosine from soybeans

Technical Guide: Discovery, Isolation, and Characterization of

Executive Summary

-Glutamyltyrosine (This guide provides a comprehensive technical workflow for the isolation of

Part 1: The Discovery (Historical Context)

The definitive identification of

-

The Challenge: Early nitrogen analysis of soybean seeds revealed a significant "non-protein nitrogen" fraction that could not be accounted for by free amino acids alone.

-

The Breakthrough: Using paper chromatography and ion-exchange fractionation, Morris and Thompson isolated two acidic peptides:

-glutamyltyrosine and -

Significance: This discovery established that soybeans utilize

-glutamyl peptides as nitrogen storage reservoirs during seed maturation, which are rapidly mobilized during germination.

Part 2: Biochemical Mechanism

To isolate

Key Enzyme:

Figure 1: Enzymatic biosynthesis of

Part 3: Isolation Protocols

We present two protocols: the Classic Method (best for understanding bulk fractionation principles) and the Modern Method (standard for high-purity isolation for bioassays).

A. The Classic Method (Based on Morris & Thompson, 1962)

Principle: Exploits the acidic nature of the

-

Extraction: Defatted soybean meal is extracted with 70-80% Ethanol to precipitate large proteins while solubilizing small peptides and amino acids.

-

Clarification: The extract is filtered and concentrated in vacuo.

-

Ion Exchange (The Critical Step):

-

Resin: Dowex 1 (acetate form) or equivalent strong anion exchanger.

-

Loading: The extract is passed through the column. Neutral amino acids (Tyr, Phe) pass through. Acidic peptides (

-Glu-Tyr) bind. -

Elution: A gradient of Acetic Acid (0.5M to 2.0M) is used.

-Glu-Tyr elutes after glutamic acid but before strongly acidic conjugates.

-

-

Crystallization: Fractions are concentrated and crystallized from water/ethanol.

B. The Modern Protocol (High-Purity Preparative HPLC)

Principle: Uses hydrophobicity differences on C18 silica for rapid, high-resolution separation.

Reagents:

-

Solvent A: Milli-Q Water + 0.1% Trifluoroacetic acid (TFA).

-

Solvent B: Acetonitrile (ACN) + 0.1% TFA.

-

Column: C18 Preparative Column (e.g., Phenomenex Luna, 5µm, 250 x 21.2 mm).

Step-by-Step Workflow:

-

Crude Extraction:

-

Homogenize 10g soybean powder in 100mL 1:1 Water:ACN containing 0.1% Formic Acid.

-

Sonicate for 20 mins at room temperature.

-

Centrifuge at 12,000 x g for 15 mins. Collect supernatant.

-

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with MeOH then Water.

-

Load supernatant. Wash with 5% ACN to remove salts/sugars.

-

Elute peptide fraction with 30% ACN. Lyophilize to dryness.

-

-

Preparative HPLC Isolation:

-

Resuspend dried extract in Mobile Phase A.

-

Gradient: 0-5 min (2% B); 5-25 min (Linear gradient 2% -> 30% B).

-

Detection: UV at 210 nm (peptide bond) and 280 nm (Tyrosine aromatic ring).

-

Collection: Collect peak eluting at approx. 12-14 min (system dependent).

-

-

Validation: Analyze fraction purity via UPLC-MS.

Figure 2: Modern Preparative HPLC workflow for high-purity isolation.

Part 4: Characterization & Validation

To ensure the isolated compound is indeed

Mass Spectrometry (ESI-MS/MS)

-

Molecular Weight: 310.30 g/mol [1]

-

Ionization Mode: Positive ESI (

) -

Fragmentation Pattern (MS2):

-

The

-linkage is more labile than

-

| Precursor Ion ( | Product Ion ( | Identity |

| 311.1 | 136.1 | Tyrosine Immonium Ion (Quantifier) |

| 311.1 | 182.1 | Loss of Glutamyl moiety |

| 311.1 | 265.1 | Loss of HCOOH (Carboxyl group) |

Nuclear Magnetic Resonance ( H-NMR)

Solvent: D

-

Glutamyl Moiety:

-

-H:

-

-H (adjacent to amide N):

-

-H:

-

Tyrosine Moiety:

-

Aromatic H:

7.15 (d) and 6.85 (d) ppm (AA'BB' system). -

-H:

-

Part 5: Quantitative Analysis

For researchers quantifying

Instrument: Waters Acquity UPLC or equivalent. Column: HSS T3 C18 (1.8 µm, 2.1 x 100 mm). Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

Gradient Table:

| Time (min) | % A | % B | Curve |

|---|---|---|---|

| 0.0 | 98 | 2 | Initial |

| 1.0 | 98 | 2 | 6 |

| 6.0 | 70 | 30 | 6 |

| 8.0 | 5 | 95 | 1 |

| 10.0 | 98 | 2 | 1 |

Note:

References

-

Morris, C. J., & Thompson, J. F. (1962). The isolation and characterization of gamma-L-glutamyl-L-tyrosine and gamma-L-glutamyl-L-phenylalanine from soybeans. Biochemistry, 1(4), 706–709. Link

-

Kiyota, Y., et al. (2018). Diversity of

-glutamyl peptides and oligosaccharides, the "kokumi" taste enhancers, in seeds from soybean mini core collections. Bioscience, Biotechnology, and Biochemistry, 82(3), 507-514. Link -

Kuroda, M., et al. (2013).

-glutamyl-valyl-glycine, in commercial soy sauces. Food Chemistry, 141(2), 823-828. Link -

Toelstede, S., et al. (2009).

-glutamyl peptides by liquid chromatography-mass spectrometry.[2] Journal of Agricultural and Food Chemistry, 57(9), 3738-3748. Link

Sources

Methodological & Application

Stable isotope labeling of γ-Glutamyltyrosine for metabolic tracing

An in-depth guide to the stable isotope labeling of γ-Glutamyltyrosine for metabolic tracing, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview, from theoretical principles to detailed experimental protocols.

Introduction: The Significance of γ-Glutamyltyrosine in Metabolism

γ-Glutamyltyrosine (γ-Glu-Tyr) is a dipeptide formed from glutamic acid and tyrosine, linked via the gamma-carboxyl group of the glutamate residue.[1][2] This unconventional peptide bond makes it resistant to standard peptidases.[3] Its primary route of synthesis and degradation is through the γ-glutamyl cycle, a key pathway for glutathione (GSH) metabolism and amino acid transport.[4] The enzyme γ-glutamyltransferase (GGT), often located on the exterior of cell membranes, catalyzes the transfer of the γ-glutamyl moiety from glutathione to an acceptor amino acid, such as tyrosine, to form γ-glutamyl dipeptides.[3][5][6]

Understanding the flux through this pathway and the fate of γ-Glu-Tyr is crucial for several areas of research. Dysregulation of GGT and glutathione metabolism is implicated in various pathological conditions, including liver disease, diabetes, and neurodegenerative disorders.[3] Furthermore, γ-glutamyl peptides are being explored for their therapeutic potential, including their use as prodrugs to enhance the delivery of amino acids like tyrosine to specific tissues.[7][8]

Stable isotope tracing provides a powerful method to dynamically track the metabolic fate of γ-Glu-Tyr in complex biological systems.[9][10] By introducing a "heavy" version of the molecule, where specific atoms are replaced with their non-radioactive stable isotopes (e.g., ¹³C or ¹⁵N), researchers can distinguish the tracer from its endogenous, unlabeled counterpart using mass spectrometry.[11][12] This allows for the precise quantification of its uptake, conversion into downstream metabolites, and overall contribution to cellular metabolism.

This guide details the complete workflow for conducting metabolic tracing studies with stable isotope-labeled γ-Glutamyltyrosine.

Part 1: Synthesis and Characterization of Labeled γ-Glutamyltyrosine

The foundation of any tracer study is the high-purity, isotopically-labeled compound. The choice of isotope and its position within the molecule is a critical design parameter, determined by the specific metabolic questions being addressed. For tracing the entire dipeptide or its glutamyl portion, labeling the glutamate moiety is ideal. Conversely, to trace the tyrosine portion, the label should be on the tyrosine ring or backbone.

Rationale for Isotope Selection

Stable isotopes commonly used in metabolic research offer distinct advantages.

| Isotope | Natural Abundance (%) | Mass Increase (Da) | Common Use |

| Carbon-13 (¹³C) | ~1.1% | +1.00335 | Tracing carbon backbones through metabolic pathways. |

| Nitrogen-15 (¹⁵N) | ~0.37% | +0.99703 | Tracing nitrogen flux, amino acid metabolism. |

| Deuterium (²H) | ~0.015% | +1.00628 | Can be used for tracing, but may exhibit kinetic isotope effects. |

For this protocol, we will focus on a common labeling strategy: using L-Glutamic acid labeled with five Carbon-13 atoms and one Nitrogen-15 atom (¹³C₅, ¹⁵N-Glu) as the precursor for the synthesis. This provides a significant mass shift (+6 Da), making it easily distinguishable from the unlabeled compound in a mass spectrometer and minimizing any potential overlap with natural isotopic abundances.

Enzymatic Synthesis Protocol: L-γ-Glutamyl-(¹³C₅, ¹⁵N)-tyrosine

Enzymatic synthesis using γ-glutamyltransferase offers a highly specific and efficient method for producing γ-glutamyl peptides.[13] This protocol leverages the transpeptidation activity of GGT.

Materials:

-

L-Glutamine (as γ-glutamyl donor)

-

L-Tyrosine methyl ester (as γ-glutamyl acceptor, used for improved solubility)[8]

-

Recombinant γ-Glutamyltransferase (GGT) (e.g., from E. coli)[3]

-

Tris-HCl buffer (100 mM, pH 8.5)

-

Hydrochloric acid (HCl) for hydrolysis of the methyl ester

-

Solid Phase Extraction (SPE) C18 cartridges for purification

-

High-Performance Liquid Chromatography (HPLC) system for final purification

-

Mass Spectrometer for verification

Protocol:

-

Reaction Setup: In a reaction vessel, dissolve L-Glutamine (donor substrate) and L-Tyrosine methyl ester (acceptor substrate) in 100 mM Tris-HCl buffer (pH 8.5). A molar ratio of 5:1 (donor:acceptor) is recommended to drive the reaction towards synthesis.

-

Enzyme Addition: Add purified GGT to the reaction mixture. The optimal enzyme concentration should be determined empirically but a starting point of 1 U/mL is suggested.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing them via HPLC.

-

Reaction Termination: Stop the reaction by adding an equal volume of 1 M HCl. This also initiates the hydrolysis of the tyrosine methyl ester.

-

Hydrolysis: Heat the mixture to 60°C for 2 hours to completely hydrolyze the methyl ester, yielding the final γ-Glutamyltyrosine product.

-

Purification:

-

Initial Cleanup: Pass the reaction mixture through a C18 SPE cartridge to remove the enzyme and other hydrophilic impurities.

-

HPLC Purification: Purify the eluate using a preparative reverse-phase HPLC system to isolate the labeled γ-Glu-Tyr.

-

-

Verification: Confirm the identity and isotopic enrichment of the final product using high-resolution mass spectrometry. The expected mass shift for L-γ-Glutamyl-(¹³C₅, ¹⁵N)-tyrosine compared to the unlabeled compound is +6 Da.

Part 2: Experimental Design for Metabolic Tracing

A well-designed experiment is crucial for obtaining meaningful data. This involves selecting the appropriate biological system, determining the tracer concentration and exposure time, and including necessary controls.

In Vitro Tracing in Cell Culture

This workflow is suitable for investigating cellular uptake and metabolism of γ-Glu-Tyr in a controlled environment.

Sources

- 1. CAS 7432-23-7: Glutamyltyrosine | CymitQuimica [cymitquimica.com]

- 2. Exposome-Explorer - gamma-Glutamyltyrosine (Compound) [exposome-explorer.iarc.fr]

- 3. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. MedChemExpress - Isotope-Labeled Compounds | Lucerna-Chem AG [lucerna-chem.ch]

- 13. academic.oup.com [academic.oup.com]

Troubleshooting & Optimization

Troubleshooting low recovery of γ-Glutamyltyrosine during extraction

Technical Support Center: -Glutamyltyrosine Recovery

Ticket Status: OPEN

Assigned Specialist: Senior Application Scientist

Subject: Troubleshooting Low Recovery (<50%) of

Executive Summary: The "Invisible" Loss

Low recovery of

-

Enzymatic Hydrolysis:

-Glutamyltransferase (GGT) actively degrades the analyte during sample collection and thawing.[1] -

Phase Breakthrough: With a LogP of ~ -2.5,

-Glu-Tyr is too polar for standard C18 retention, leading to breakthrough during load/wash steps.[1][2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Ion Suppression: Early elution in Reverse Phase (RP) chromatography places the analyte in the "zone of death" (high salt/protein suppression), masquerading as low recovery.

Part 1: Pre-Extraction Stability (The "Silent Killer")

Q: My spike-in recovery is low even before extraction. Is the molecule unstable?

A: Yes, but not chemically—enzymatically .

The Fix: Immediate Enzyme Quenching You must halt GGT activity immediately upon sample collection.

-

Protocol A (Acidification): Add Sulfosalicylic Acid (SSA) or Trichloroacetic Acid (TCA) to a final concentration of 5% (w/v) immediately.[2] This precipitates GGT and drops the pH below its catalytic activity range.

-

Protocol B (Inhibitor): If acidification is incompatible with your downstream assay, add a specific GGT inhibitor like Acivicin or Serine-Borate complex, though acidification is more robust for extraction.[1][2]

-

Temperature Control: Never thaw samples without an inhibitor present. Thaw on ice, not in a water bath.

Technical Insight: GGT activity is highest in kidney tissue and serum.[1] Hemolysis releases intracellular peptidases that further accelerate degradation.[2] Reject hemolyzed samples.

Part 2: Extraction Optimization (Physicochemical Logic)

Q: I am using a standard C18 SPE cartridge, but the analyte is not in the eluate. Where did it go?

A: It likely went down the drain during the Load or Wash step.

Diagnostic Workflow: Use the following decision tree to select the correct extraction chemistry based on the analyte's properties.

Figure 1: Decision logic for selecting the appropriate extraction chemistry for polar dipeptides.

The Recommended Protocol: Mixed-Mode Cation Exchange (MCX)

Since you must acidify the sample to stop GGT (see Part 1), the analyte will be positively charged (protonated amine). Therefore, MCX is the most logical choice.

Step-by-Step MCX Protocol:

-

Pre-treatment: Dilute plasma 1:1 with 4%

(Acidifies to pH ~2, halts enzymes, protonates amine).[2] -

Conditioning: 1 mL MeOH, then 1 mL Water (pH 2).

-

Load: Load pre-treated sample slowly (<1 mL/min).

-

Wash 1: 1 mL 2% Formic Acid in Water (Removes proteins/salts).[2]

-

Wash 2: 1 mL Methanol (Removes hydrophobic interferences; analyte stays bound by ionic charge).[2]

-

Elution: 1 mL 5%

in Methanol. (Neutralizes the amine, breaking the ionic bond).

Part 3: Chromatographic & Detection Issues

Q: I switched to Protein Precipitation (PPT), but the signal is still weak and variable.

A: This is likely Matrix Effect (Ion Suppression) , not low extraction recovery.[2]

In Protein Precipitation, phospholipids and salts remain in the supernatant. Because

Validation Experiment: The Post-Column Infusion To confirm this, perform a "Post-Column Infusion" experiment:

-

Infuse a constant flow of standard

-Glu-Tyr into the MS source.[1][2] -

Inject a "blank" extracted matrix via the LC column.

-

Result: If you see a dip in the baseline at the retention time of

-Glu-Tyr, the matrix is suppressing the signal.

Solutions for LC-MS:

-

Switch to HILIC: Hydrophilic Interaction Liquid Chromatography retains polar compounds, moving

-Glu-Tyr away from the suppression zone.[1][2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Derivatization: Use Benzoyl Chloride (BzCl) or Butanol-HCl derivatization.[3][1][2] This adds hydrophobic groups, increasing retention on C18 and improving ionization efficiency (up to 10-100x signal enhancement).[1][2]

Summary of Troubleshooting Data

| Symptom | Probable Cause | Verification Step | Corrective Action |

| Loss in Plasma only (Stable in water) | GGT Enzymatic Activity | Incubate in plasma at RT vs. 4°C; measure degradation. | Acidify immediately (TCA/SSA) or add GGT inhibitors.[2] |

| Analyte in "Load" or "Wash" fraction | Polarity Breakthrough | Analyze flow-through fractions. | Switch from C18 to MCX SPE or HILIC. |

| Low Signal, Good Peak Shape | Ion Suppression | Post-column infusion or Matrix Factor calculation.[2] | Use Stable Isotope Internal Standard ( |

| Variable Recovery | Inconsistent pH | Check pH of final load solution. | Ensure Load pH < 2 for MCX or pH > 5 for MAX.[2] |

References

-

PubChem. (n.d.).[2] Gamma-Glutamyltyrosine (Compound).[3][1][2][4][5][6][7] National Library of Medicine. Retrieved from [Link][1][2]

-

FooDB. (n.d.).[2] Compound: gamma-Glutamyltyrosine.[3][1][2][4] Retrieved from [Link][2]

-

Soga, T., et al. (2011).[8] Quantitative analysis of γ-glutamyl peptides by liquid chromatography-mass spectrometry. Journal of Hepatology. (Contextual citation on LC-MS methods for glutamyl peptides).

-

Orlowski, M., & Szewczuk, A. (1961).[2][9] Colorimetric determination of gamma-glutamyl transpeptidase activity in human serum and tissues.[1][9][10] Acta Biochimica Polonica.[2][9] Retrieved from [Link]

-

Phenomenex. (n.d.). Troubleshooting SPE: Low Recovery. Retrieved from [Link]

Sources

- 1. CAS 7432-23-7: Glutamyltyrosine | CymitQuimica [cymitquimica.com]

- 2. Showing Compound gamma-Glutamyl-cysteine (FDB003603) - FooDB [foodb.ca]

- 3. Showing Compound gamma-Glutamyltyrosine (FDB112194) - FooDB [foodb.ca]

- 4. Glutamyltyrosine | C14H18N2O6 | CID 94340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. In Vitro Studies on Degradation of Gamma-L-Glutamyl-L-Cysteine and Gamma-L-Glutamyl-D-Cysteine in Blood: Implications for Treatment of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. genuinebiosystem.com [genuinebiosystem.com]

- 7. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Colorimetric determination of gamma-glutamyl transpeptidase activity in human serum and tissues with synthetic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Enhancing the sensitivity of γ-Glutamyltyrosine detection in mass spectrometry

Technical Support Center: Optimizing

Topic: Enhancing the sensitivity of

Executive Summary

The analysis of

This guide moves beyond basic operation manuals to address the causality of low sensitivity. We focus on three pillars of optimization: Chemical Derivatization (to alter physicochemical properties), Chromatographic Orthogonality (HILIC vs. RP), and Fragment-Specific MRM Tuning (to distinguish isomers).

Part 1: The Sensitivity Crisis (Low Ionization Efficiency)

User Issue: "I am seeing poor limits of detection (LOD) and signal variability for

Root Cause:

The Solution: Benzoylation Derivatization Strategy To achieve femtomole-level sensitivity, we must transform the analyte. Benzoylation adds a hydrophobic group, increasing retention on C18 columns (moving it away from the suppression zone) and enhancing ionization efficiency in positive mode.

Protocol: Benzoyl Chloride Derivatization

Validated for

| Step | Action | Mechanism/Rationale |

| 1. Prep | Mix 50 | Use stable isotope labeled IS (e.g., |

| 2. Buffer | Add 25 | Critical: Reaction requires alkaline pH (pH > 9) to deprotonate the amine for nucleophilic attack. |

| 3. React | Add 25 | BzCl reacts with the primary amine and phenol group of Tyr. |

| 4. Quench | Add 25 | Stops the reaction and neutralizes pH to protect the LC column. |

| 5. Clean | Centrifuge at 15,000 x g for 10 min. | Removes precipitated proteins and salts. |

Visualizing the Workflow

Caption: Workflow for benzoyl chloride derivatization to enhance hydrophobicity and ionization.

Part 2: The Selectivity Challenge (Isomeric Interference)

User Issue: "I detect a peak, but I cannot confirm if it is

Root Cause: Both isomers have the same molecular weight (MW 310.12) and elemental composition. Standard low-resolution MS cannot distinguish them.

The Solution: MS/MS Fragmentation & Chromatographic Separation

Fragmentation Logic (MS/MS)

The

-

Precursor Ion (

): 311.1 m/z -

Differentiation Strategy:

| Feature | ||

| Dominant Fragment | m/z 182.1 (Tyrosine) & m/z 136.1 (Tyr immonium) | m/z 265.1 (Loss of |

| Neutral Loss | 129 Da (Pyroglutamic acid loss) | 18 Da (Water) or 46 Da ( |

| Stability | Susceptible to peptidases. |

Chromatographic Resolution

If you cannot derivatize, you must use a column that separates these isomers based on their zwitterionic interaction.

-

Recommended Column: HILIC (Hydrophilic Interaction Liquid Chromatography)

-

Why: HILIC retains polar compounds via a water layer on the silica surface. The

and -

Phase: Amide or Zwitterionic (ZIC-HILIC) phases are superior to bare silica.

-

Part 3: Troubleshooting & Optimization Guide

User Issue: "My retention time is shifting, and sensitivity drops after 50 injections."

Root Cause: Polar dipeptides are sensitive to mobile phase pH changes and column fouling. In HILIC, the "water layer" takes time to equilibrate.

Decision Matrix: Choosing the Right Method

Caption: Decision tree for selecting derivatization vs. direct HILIC analysis based on sensitivity needs.

Optimized MRM Table (Underivatized)

| Compound | Polarity | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Note |

| ESI (+) | 311.1 | 182.1 | 25 | 20 | Quantifier (Tyr fragment) | |

| ESI (+) | 311.1 | 136.1 | 25 | 35 | Qualifier (Immonium) | |

| ESI (+) | 311.1 | 84.0 | 25 | 45 | Qualifier (PyroGlu ring) |

Part 4: Frequently Asked Questions (FAQs)

Q1: Why do I see "ghost peaks" in my blank samples?

A:

-

Fix: Use LC-MS grade water exclusively. Avoid latex gloves (which can shed contaminants) and use nitrile.

Q2: Can I use an ion-pairing agent like TFA instead of derivatization? A: You can, but it is not recommended for high sensitivity. TFA (Trifluoroacetic acid) suppresses ionization in negative mode and can reduce signal in positive mode by up to 50% compared to Formic Acid. If you must use ion pairing to retain the peptide on C18, use HFIP (Hexafluoroisopropanol) buffered with TEA, which is much more MS-friendly.

Q3: How do I store the samples?

A:

References

-

Wang, Y., et al. (2014).

-glutamyl peptides in foods by HPLC-MS/MS. Journal of Agricultural and Food Chemistry. Link -

Li, S., et al. (2020).

-glutamyl dipeptides in biological samples using benzoyl chloride derivatization. Analytica Chimica Acta. Link -

Toelstede, S. & Hofmann, T. (2009). Kokumi-active glutamyl peptides in cheeses and their quantification by LC-MS/MS. Journal of Agricultural and Food Chemistry. Link

-

Kuroda, M., et al. (2013).

-glutamyl peptides in fermented foods. Food Chemistry. Link

Strategies to improve the linearity of γ-Glutamyltyrosine calibration curves

An essential component of quantitative analysis is the creation of a reliable calibration curve. For researchers, scientists, and professionals in drug development who work with γ-Glutamyltyrosine, achieving a linear calibration curve is crucial for accurate quantification. This technical support center offers troubleshooting advice and frequently asked questions to help you identify and resolve typical problems that result in non-linear calibration curves.

Troubleshooting Guide: Resolving Linearity Issues

This section addresses specific problems you may encounter during the analysis of γ-Glutamyltyrosine.

Question 1: My calibration curve for γ-Glutamyltyrosine is losing linearity at higher concentrations, what are the likely causes and how can I resolve this?

Answer: A loss of linearity at high concentrations, often appearing as a "plateau," is a common issue. This phenomenon typically points to detector saturation or solubility limits.

-

Causality—Detector Saturation:

-

UV/Vis Detectors: According to Beer's Law, there is a linear relationship between a solution's absorbance and its concentration.[1] However, this relationship breaks down at very high absorbance values (typically > 2 AU) due to factors like stray light and detector noise.[1]

-

Mass Spectrometry (MS) Detectors: The detector can become overwhelmed with ions at high analyte concentrations. This is particularly relevant in electrospray ionization (ESI), where the ionization process itself can become non-linear at high concentrations, leading to a less-than-proportional response.

-

-

Causality—Analyte Solubility & Adsorption:

-

γ-Glutamyltyrosine has limited solubility in aqueous solutions, which can be further reduced by the organic solvents often used in reversed-phase chromatography. At high concentrations, the analyte may begin to precipitate in the vial or on its way to the column.

-

Peptides like γ-Glutamyltyrosine can adsorb to surfaces of vials, tubing, and the column itself. This effect can be non-linear and more pronounced at higher concentrations. The addition of organic modifiers can often improve linearity by reducing this surface adsorption.[2]

-

Troubleshooting Steps & Solutions

| Solution | Experimental Protocol | Expected Outcome |

| Reduce Concentration Range | Prepare a new set of calibration standards, ensuring the highest concentration falls within the demonstrated linear range of your instrument. | The calibration curve should now exhibit strong linearity (R² > 0.995). |

| Adjust UV Detector Wavelength | If using a UV detector, move the analysis wavelength from the absorbance maximum to a less sensitive point on the slope of the peak.[3] | This will lower the absorbance values for all standards, potentially bringing the highest concentration below the saturation point. |

| Dilute Sample Extract | If the issue is with a sample, dilute it so that the analyte concentration falls within the linear portion of the existing calibration curve. | Accurate quantification of the sample. |

| Optimize Mobile Phase | For potential solubility issues, slightly increase the aqueous component of the mobile phase or add a small percentage of a different organic solvent to improve solubility. | Improved peak shape and linearity at higher concentrations. |

Question 2: I'm observing a poor correlation coefficient (R² < 0.99) across my entire calibration range. What should I investigate?

Answer: A poor correlation coefficient across the entire range suggests a systematic or random error in your methodology rather than an issue with a specific concentration level.

-

Causality—Standard Preparation Errors: Inaccurate weighing of the reference standard, improper dilutions, or errors in calculations are common sources of poor linearity.[4]

-

Causality—Instrument Instability: Issues such as fluctuating pump pressure, an unstable detector lamp, or leaks in the system can introduce significant variability, leading to poor linearity.[3][4]

-

Causality—Column Degradation: An old or poorly maintained column can lead to distorted peak shapes and inconsistent retention times, both of which will negatively impact the precision of your measurements and the linearity of the curve.[4]

Troubleshooting Workflow

Caption: Troubleshooting workflow for poor calibration curve linearity.

Question 3: When analyzing biological samples, my calibration curve linearity is much worse compared to standards prepared in solvent. Why is this happening and what can I do?

Answer: This is a classic example of the "matrix effect," a major challenge in bioanalysis, especially when using LC-MS/MS.[5]

-

Causality—Matrix Effect: The matrix refers to all the other components in a biological sample besides your analyte of interest. These co-eluting components can interfere with the ionization of γ-Glutamyltyrosine at the mass spectrometer's source, leading to either ion suppression (a lower signal than expected) or ion enhancement (a higher signal).[6][7] This effect can be inconsistent across different concentrations and samples, thereby destroying the linearity of the calibration curve.[6][8]

Strategies for Mitigation

| Strategy | Description | Key Advantage |

| Stable Isotope-Labeled Internal Standard (SIL-IS) | A SIL-IS is chemically identical to the analyte but has a different mass (e.g., contains ¹³C or ¹⁵N). It is added to all samples and standards. | The SIL-IS co-elutes with the analyte and experiences the same matrix effects. By using the ratio of the analyte signal to the IS signal, the variability caused by the matrix is normalized. This is the gold standard for correcting matrix effects.[5] |

| Improved Sample Preparation | Instead of a simple protein precipitation, use a more rigorous technique like Solid Phase Extraction (SPE) or liquid-liquid extraction to remove interfering components before analysis. | Reduces the amount of matrix components introduced into the analytical system, thereby minimizing ion suppression or enhancement.[8] |

| Chromatographic Optimization | Modify the HPLC/UHPLC gradient, mobile phase, or even the column chemistry to achieve better separation between γ-Glutamyltyrosine and the interfering matrix components. | By ensuring the analyte elutes in a "cleaner" region of the chromatogram, the impact of co-eluting interferences is reduced. |

| Standard Addition | The sample is split and spiked with known concentrations of the analyte. The resulting curve is extrapolated back to determine the original concentration. | This method corrects for matrix effects on a per-sample basis but is very labor-intensive and not suitable for high-throughput analysis.[5] |

Question 4: I suspect my γ-Glutamyltyrosine is degrading during sample preparation or analysis. How can I confirm and prevent this?

Answer: Analyte stability is critical for a linear and reproducible calibration. γ-Glutamyl peptides can be susceptible to both enzymatic and chemical degradation.

-

Causality—Enzymatic Degradation: Biological samples like plasma, serum, or tissue homogenates contain enzymes such as γ-glutamyltransferase (GGT) that can degrade γ-Glutamyltyrosine.[9][10] This process can be rapid; for example, the related dipeptide γ-Glu-Cys has a half-life of only 11-17 minutes in rat serum or human plasma.[11]

-

Causality—Chemical Degradation: Like many peptides, γ-Glutamyltyrosine can be susceptible to oxidative degradation, especially if samples are not handled properly.[12] The stability can also be influenced by factors like pH and temperature.[13]

Prevention and Verification Protocols

-

Work Quickly and at Low Temperatures: Perform all sample preparation steps on ice to minimize enzymatic activity.

-

Use Enzyme Inhibitors: For biological samples, consider adding a GGT inhibitor to your extraction buffer to prevent analyte loss.

-

Assess Stability: Prepare a known concentration of γ-Glutamyltyrosine in the sample matrix. Analyze aliquots at different time points (e.g., 0, 30, 60, 120 minutes) while keeping them under your typical sample processing conditions. A significant decrease in the measured concentration over time confirms degradation.

-

Check Stock Solution Stability: Periodically re-analyze your highest and lowest calibration standards against a freshly prepared standard to ensure your stock solution has not degraded over time.

Frequently Asked Questions (FAQs)

-

Q: What is a good linear range to start with for γ-Glutamyltyrosine analysis by LC-MS/MS?

-

A: Based on published methods for similar γ-glutamyl dipeptides, a range from low nanomolar (nM) to mid-micromolar (µM) is often achievable. One study demonstrated excellent linearity (r² > 0.99) for γ-glutamyl peptides up to 100 µM.[5] Your specific range will depend on your instrument's sensitivity.

-

-

Q: How do I properly prepare my calibration standards?

-

A: Always use a calibrated analytical balance to weigh your reference standard. Prepare a concentrated primary stock solution in a suitable solvent (γ-Glutamyltyrosine is soluble in water[13]), and then perform serial dilutions using calibrated pipettes to create your working standards. It is best practice to prepare standards in the same matrix as your samples (e.g., blank plasma) if matrix effects are anticipated.[14]

-

-

Q: What are the key physicochemical properties of γ-Glutamyltyrosine I should be aware of?

-

A: γ-Glutamyltyrosine is a dipeptide with a molecular weight of approximately 310.30 g/mol .[15] It is a relatively polar molecule, as indicated by its predicted logP value of around -2.3 to -2.5.[16] It has both acidic (carboxyl groups) and basic (amino group) functionalities, with predicted pKa values of approximately 1.8 (strongest acidic) and 9.1 (strongest basic).[16] These properties are important for selecting the appropriate chromatographic conditions and pH for the mobile phase.

-

-

Q: When should I use a weighted vs. unweighted linear regression?

-

A: An unweighted linear regression assumes that the variance of the measurement is constant across the entire concentration range. However, it is common in analytical chemistry for the absolute error to increase with concentration (a phenomenon known as heteroscedasticity). In such cases, a weighted regression (e.g., 1/x or 1/x²) should be used. This gives more weight to the lower concentration points, which are more precise, and typically results in a more accurate calibration model. Examining a plot of residuals versus concentration can help determine if weighting is necessary; if the residuals fan out at higher concentrations, weighting is appropriate.[17]

-

References

-

PharmaSciences. Troubleshooting during HPLC calibration. Available from: [Link]

-

Powers, R. et al. (2022). Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS. National Institutes of Health. Available from: [Link]

-

Sato, H. et al. (2021). The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. MDPI. Available from: [Link]

-

ResearchGate. What could cause an HPLC to fail to produce a linear standard curve? Available from: [Link]

-

Soga, T. et al. (2019). Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays. ResearchGate. Available from: [Link]

-

Jágr, M. et al. (2020). Quantitative analysis of the glutathione pathway cellular metabolites by targeted liquid chromatography‐tandem mass spectrometry. ResearchGate. Available from: [Link]

-

National Center for Biotechnology Information. Glutamyltyrosine. PubChem. Available from: [Link]

-

Percy, A. J. et al. (2012). The effect of peptide adsorption on signal linearity and a simple approach to improve reliability of quantification. PubMed Central. Available from: [Link]

-

Hazelton, L. et al. (2011). In Vitro Studies on Degradation of Gamma-L-Glutamyl-L-Cysteine and Gamma-L-Glutamyl-D-Cysteine in Blood: Implications for Treatment of Stroke. PubMed. Available from: [Link]

-

Reddit. I'm getting non-linear response. r/CHROMATOGRAPHY. Available from: [Link]

-

Selerity Technologies, Inc. HPLC Troubleshooting Guide. Available from: [Link]

-

ResearchGate. Linear model suggests main determination factors for peptide's peak... Available from: [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. Matrix effect in bioanalysis: an overview. Available from: [Link]

-

FooDB. Showing Compound gamma-Glutamyltyrosine (FDB112194). Available from: [Link]

-

ResearchGate. Standard calibration curve for both glutamate (A) and GABA (B). Linear... Available from: [Link]

-

Zhang, R. et al. (2021). Advances and Perspectives of Responsive Probes for Measuring γ-Glutamyl Transpeptidase. PubMed Central. Available from: [Link]

-

ResearchGate. USING UV SPECTROPHOTOMETRIC METHOD TO DETERMINE THE LINEARITY OF VILDAGLIPTIN BRANDS. Available from: [Link]

-

Mass spectrometry-based method development for glutathione determination and 13C-tracer analysis in cultured cells. Available from: [Link]

-

The Royal Society of Chemistry. Is my calibration linear? AMC Technical Brief. Available from: [Link]

-

PubMed. Glutathione Degradation. Available from: [Link]

-

Bioanalysis Zone. Importance of matrix effects in LC-MS/MS bioanalysis. Available from: [Link]

-

Bioanalytical Insights. What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation? Available from: [Link]

-

Spectropol. High-Performance Absorbance Linearity: Spectrometer Accuracy. Available from: [Link]

-

University of Groningen. LC-MS analysis of key components of the glutathione cycle in tissues and body fluids from mice with myocardial infarction. Available from: [Link]

-

ACS Omega. Gradient Retention Factor Concept Applied to Method Development for Peptide Analysis by Means of RP-HPLC. Available from: [Link]

-

PubMed. Matrix effect elimination during LC-MS/MS bioanalytical method development. Available from: [Link]

-

Digital.CSIC. Evaluation of linearity for calibration functions: A practical approach for chromatography techniques. Available from: [Link]

-

MDPI. Study of the Oxidative Forced Degradation of Glutathione in Its Nutraceutical Formulations Using Zone Fluidics and Green Liquid Chromatography. Available from: [Link]

-

PubMed Central. A γ-Glutamyl Transpeptidase-Independent Pathway of Glutathione Catabolism to Glutamate via 5-Oxoproline in Arabidopsis. Available from: [Link]

-

PubMed. Analytical methods to investigate glutathione and related compounds in biological and pathological processes. Available from: [Link]

Sources

- 1. spectropol.pl [spectropol.pl]

- 2. The effect of peptide adsorption on signal linearity and a simple approach to improve reliability of quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pharmasciences.in [pharmasciences.in]

- 5. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eijppr.com [eijppr.com]

- 7. droracle.ai [droracle.ai]

- 8. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Glutathione Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Studies on Degradation of Gamma-L-Glutamyl-L-Cysteine and Gamma-L-Glutamyl-D-Cysteine in Blood: Implications for Treatment of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. CAS 7432-23-7: Glutamyltyrosine | CymitQuimica [cymitquimica.com]

- 14. researchgate.net [researchgate.net]

- 15. Glutamyltyrosine | C14H18N2O6 | CID 94340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Showing Compound gamma-Glutamyltyrosine (FDB112194) - FooDB [foodb.ca]

- 17. digital.csic.es [digital.csic.es]

Validation & Comparative

Beyond GGT Activity: γ-Glutamyltyrosine vs. Other γ-Glutamyl Peptides as Biomarkers

Executive Summary: The Shift from Enzyme to Metabolite

For decades, Gamma-Glutamyl Transferase (GGT) activity has been the clinical gold standard for assessing liver dysfunction and alcohol abuse. However, measuring the enzyme alone lacks specificity. It tells us the machinery is upregulated but offers little insight into the specific metabolic flux or the downstream consequences of oxidative stress.

The new frontier in metabolomics is the direct quantification of

This guide critically compares

Mechanistic Foundation: The -Glutamyl Cycle

To select the right biomarker, one must understand their distinct origins within the

The "Biomarker Trap"

-

-Glu-Cys: Produced by

-

-Glu-Tyr /

Pathway Visualization

The following diagram illustrates the divergent origins of these peptides.

Figure 1: The divergence of γ-glutamyl peptide biomarkers. γ-Glu-Cys reflects synthesis, while γ-Glu-Tyr reflects GGT-mediated recycling and oxidative load.

Comparative Performance Analysis

The following table synthesizes experimental data comparing the three primary

| Feature | |||

| Primary Indication | Oxidative Stress & Liver Disease | GSH Synthesis Deficiency | Metabolic Syndrome (MetS) |

| Origin Enzyme | GGT (Transpeptidation) | GGT (Transpeptidation) | |

| Plasma Stability | High (>24h at 4°C) | Low ( | High (>24h at 4°C) |

| Sample Prep Req. | Standard Protein Precipitation | Mandatory Derivatization (e.g., NEM) to prevent oxidation | Standard Protein Precipitation |

| MetS Specificity | Moderate (Linked to inflammation) | Low | High (Causal link to Obesity/BP) |

| Detection (LC-MS) | High Sensitivity (ESI+) | Moderate (Poor ionization without label) | High Sensitivity (ESI+) |

Critical Insight: The Stability Factor

For clinical and large-scale research,

Experimental Protocol: LC-MS/MS Quantification

This protocol is designed for the simultaneous quantification of stable

A. Sample Preparation (Self-Validating Workflow)

Goal: Maximize recovery while removing protein interferences.

-

Thawing: Thaw plasma samples on ice.

-

Internal Standard (IS) Spike: Add 10

L of isotope-labeled IS mixture (e.g.,-

Validation Check: The IS corrects for matrix effects and ionization suppression.

-

-

Protein Precipitation: Add 150

L of ice-cold Acetonitrile containing 0.1% Formic Acid .-

Why Formic Acid? Acidification helps dissociate peptides from carrier proteins (albumin).

-

-

Vortex & Centrifuge: Vortex for 30s; Centrifuge at 15,000 x g for 10 min at 4°C.

-

Supernatant Transfer: Transfer 100

L of supernatant to a glass vial. -

Dilution (Optional): If using HILIC, dilute 1:1 with acetonitrile to match initial mobile phase conditions.

B. LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+)

Chromatography (HILIC Mode):

-

Column: Waters BEH Amide (2.1 x 100 mm, 1.7

m).-

Expertise: HILIC is preferred over C18 because

-GPs are polar and elute too close to the void volume in Reverse Phase, causing ion suppression.

-

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 90% B to 60% B over 10 minutes.

Mass Spectrometry (MRM Parameters):

-

Source: ESI Positive Mode.

-

Transitions (Optimized):

| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Rationale |

| 311.1 | 182.1 | 20 | Loss of | |

| 311.1 | 136.1 | 35 | Tyrosine immonium ion (Qualifier) | |

| 261.1 | 132.1 | 18 | Loss of | |

| 251.1 | 122.0 | 15 | Requires NEM derivatization (+125 Da shift) |

Data Interpretation & Disease Association

When analyzing results, use the following logic tree to interpret elevated levels.

Figure 2: Diagnostic decision tree based on specific peptide elevation.

Key Findings from Literature

-

Metabolic Syndrome:

-Glu-Leu is causally associated with increased BMI, triglycerides, and blood pressure.[2][4] It is a stronger predictor of pre-diabetes than -

Liver Disease Discrimination: A panel including

-Glu-Tyr can discriminate between drug-induced liver injury and viral hepatitis with AUC > 0.85, outperforming GGT activity alone. -

Aging:

-Glu-Tyr levels are negatively correlated with leukocyte telomere length, serving as a cumulative marker of lifetime oxidative stress.

References

-

Soga, T., et al. (2011). "Serum metabolomics reveals γ-glutamyl dipeptides as biomarkers for discrimination among different forms of liver disease." Journal of Hepatology.

-

Wu, Q., et al. (2022).[5] "Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks."[2][4][5][6] Frontiers in Cardiovascular Medicine.

-

Zheng, Y., et al. (2016). "Metabolomics profiling reveals novel markers for leukocyte telomere length." Aging (Albany NY).

-

Richie, J.P., et al. (1996).[7] "Long-term stability of blood glutathione and cysteine in humans."[7] Clinical Chemistry.

-

Koenig, G., et al. (2015). "Gamma-Glutamyltransferase: A Predictive Biomarker of Cellular Antioxidant Inadequacy and Disease Risk." Disease Markers.

Sources

- 1. γ-Glutamylcysteine synthetase and γ-glutamyl transferase as differential enzymatic sources of γ-glutamylpeptides in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. levels.com [levels.com]

- 7. Long-term stability of blood glutathione and cysteine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparative Biological Activity: L- vs. D-Isomers of γ-Glutamyltyrosine

Topic: Biological activity of L- vs. D-isomers of γ-Glutamyltyrosine Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of the stereoisomeric forms of γ-Glutamyltyrosine (γ-Glu-Tyr), specifically comparing the biologically active L-γ-Glutamyl-L-tyrosine against its D-isomer counterparts (e.g., D-γ-Glu-D-Tyr, L-γ-Glu-D-Tyr).

For researchers and drug developers, the distinction is binary:

-

L-γ-Glu-L-Tyr is the endogenous, bioactive metabolite responsible for the "Kokumi" sensation via the Calcium-Sensing Receptor (CaSR) and is actively transported by peptide transporters (PEPT1/2). However, it is rapidly hydrolyzed by γ-glutamyl transpeptidase (GGT).

-

D-Isomers function primarily as metabolically stable negative controls or potential competitive antagonists. They exhibit negligible efficacy at the CaSR due to strict steric requirements of the Venus Flytrap (VFT) domain.

Part 1: Structural & Physicochemical Comparison[1][2]

While L- and D-isomers share identical molecular weights and atomic connectivity, their spatial arrangement dictates their biological fate.

| Feature | L-γ-Glutamyl-L-tyrosine (Natural) | D-γ-Glutamyl-D-tyrosine (Synthetic) |

| Stereochemistry | (2S)-2-amino-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid | (2R)-2-amino-5-[[(1R)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid |

| Molecular Weight | 310.30 g/mol | 310.30 g/mol |

| Solubility | High (Water/PBS) | High (Water/PBS) |

| CaSR Potency (EC₅₀) | High (Micromolar range) | Inactive / Very Low |

| GGT Hydrolysis | Rapid (Substrate) | Resistant (Non-substrate) |

| Transport (PEPT1) | High Affinity Substrate | Low Affinity / Passive Diffusion |

Part 2: Biological Activity Profile[3]

1. Sensory & Receptor Activity (The Kokumi Effect)

The primary biological interest in γ-Glu-Tyr lies in its role as a Kokumi substance —a flavor modulator that enhances thickness, mouthfulness, and continuity. This effect is mediated by the Calcium-Sensing Receptor (CaSR) , a G-protein coupled receptor (GPCR).

-

Mechanism: L-γ-Glu-L-Tyr binds to the orthosteric VFT domain of the CaSR.

-

Stereoselectivity: Crystallographic and functional mutagenesis studies confirm that the CaSR binding pocket is highly stereoselective.

-

L-Isomer: The L-configuration of the N-terminal γ-glutamyl moiety is critical for hydrogen bonding with Ser147 and Ser170 within the receptor cleft. The L-tyrosine moiety interacts with hydrophobic pockets (Phe42, Pro39) to stabilize the active conformation.

-

D-Isomer: The D-configuration creates steric clashes, preventing the closure of the VFT lobes required for G-protein activation (Gq/11). Consequently, D-isomers fail to trigger the intracellular calcium mobilization necessary for the sensory signal.

-

2. Metabolic Stability & Enzymatic Degradation

The bioavailability of γ-Glu-Tyr is governed by γ-glutamyl transpeptidase (GGT) , a membrane-bound enzyme abundant in the kidney and epithelial tissues.

-

L-Isomer: Is a prime substrate for GGT. The enzyme cleaves the γ-glutamyl bond, releasing free Glutamate and Tyrosine. This rapid degradation limits the systemic half-life of the L-isomer in vivo.

-

D-Isomer: The active site of GGT is evolved to recognize L-glutamate. D-γ-glutamyl compounds are generally poor substrates or competitive inhibitors. Therefore, D-isomers exhibit high metabolic stability, making them useful tools for studying non-metabolic transport mechanisms.

3. Transport and Bioavailability[1]

-

PEPT1/PEPT2: These proton-coupled oligopeptide transporters prefer dipeptides with L-amino acid residues. L-γ-Glu-L-Tyr is actively absorbed in the small intestine and reabsorbed in the kidney.

-

Blood-Brain Barrier (BBB): While L-isomers can be transported via specific systems (like System L for the Tyr residue after hydrolysis), the intact D-isomer is likely excluded or transported at a significantly lower rate, limiting its central nervous system (CNS) utility.

Part 3: Visualization of Signaling & Workflows

Diagram 1: CaSR Signaling Pathway (Kokumi Effect)

This diagram illustrates the pathway activated by the L-isomer, leading to the release of intracellular calcium.

Caption: Signal transduction pathway of L-γ-Glu-Tyr via CaSR, triggering intracellular calcium flux.

Diagram 2: Experimental Workflow for Stability Testing

A logic flow for differentiating isomers based on enzymatic resistance.

Caption: Workflow to distinguish L- vs. D-isomers using GGT enzymatic susceptibility.

Part 4: Experimental Protocols

Protocol 1: CaSR Functional Assay (FLIPR Calcium Flux)

Objective: To quantify the potency (EC₅₀) of γ-Glu-Tyr isomers on the human Calcium-Sensing Receptor.

Materials:

-

HEK293 cells stably expressing human CaSR (HEK-CaSR).

-

FLIPR Calcium 6 Assay Kit (Molecular Devices).

-

Test Compounds: L-γ-Glu-L-Tyr and D-γ-Glu-D-Tyr (10 µM – 10 mM).

-

Buffer: HBSS with 20 mM HEPES, pH 7.4.

Methodology:

-

Cell Seeding: Plate HEK-CaSR cells (50,000 cells/well) in black-walled, clear-bottom 96-well plates. Incubate overnight.

-

Dye Loading: Remove media and add 100 µL of Calcium 6 dye loading buffer. Incubate for 2 hours at 37°C.

-

Baseline Measurement: Place plate in FLIPR Tetra system. Record baseline fluorescence for 10 seconds.

-

Compound Addition: Automatically add 25 µL of 5x concentrated test compounds (L- or D-isomer) to the wells.

-

Data Acquisition: Monitor fluorescence intensity (excitation 485 nm, emission 525 nm) for 120 seconds.

-

Analysis: Calculate

. Plot dose-response curves.-

Expected Result: L-isomer shows a sigmoidal dose-response. D-isomer shows a flat line or minimal response.

-

Protocol 2: Enzymatic Stability Assay (GGT Susceptibility)

Objective: To determine the half-life (

Materials:

-

Recombinant Human GGT1 enzyme or Porcine Kidney GGT.

-

Substrate: 1 mM L-γ-Glu-L-Tyr and 1 mM D-γ-Glu-D-Tyr.

-

Buffer: 100 mM Tris-HCl, pH 8.0.

-

Detection: HPLC with UV (210 nm) or LC-MS/MS.

Methodology:

-

Preparation: Prepare 1 mM substrate solutions in Tris buffer.

-

Initiation: Add GGT enzyme (0.1 Units/mL) to the substrate solution at 37°C.

-

Sampling: Aliquot 100 µL at

minutes. -

Quenching: Immediately add 100 µL of ice-cold Acetonitrile/0.1% Formic Acid to stop the reaction. Centrifuge at 10,000 x g for 5 min.

-

Quantification: Inject supernatant into HPLC. Monitor the disappearance of the intact dipeptide peak and appearance of free Tyrosine.

-

Calculation: Plot

vs. Time. The slope

References

-

Structure-CaSR-Activity Relation of Kokumi γ-Glutamyl Peptides. Source: Chemical & Pharmaceutical Bulletin (2016) Note: Defines the structural requirement for L-configuration at N-terminus for CaSR activation.

-

The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase. Source: International Journal of Molecular Sciences (2023) Note: Details the enzymatic hydrolysis of L-isomers and resistance of D-isomers.

-

Allosteric Modulation of the Calcium-Sensing Receptor by γ-Glutamyl Peptides. Source: Journal of Biological Chemistry (2006) Note: Establishes the mechanism of CaSR activation by these peptides.

-

Transport of Gamma-Glutamyl Amino Acids: Role of Glutathione and GGT. Source: Proceedings of the National Academy of Sciences (1979) Note: foundational work on the transport and metabolism of gamma-glutamyl compounds.

-

Gamma-Glutamyl Compounds and their Enzymatic Production. Source: Applied Microbiology and Biotechnology (2006) Note: Discusses substrate specificity of GGT regarding stereochemistry.

Sources

A Comparative Analysis of γ-Glutamyltyrosine and Glutathione in Antioxidant Assays: A Technical Guide for Researchers

This guide provides an in-depth comparative study of the antioxidant properties of the naturally occurring dipeptide γ-Glutamyltyrosine and the ubiquitous tripeptide glutathione. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic nuances of these compounds and presents a framework for their evaluation using established antioxidant assays. We will explore the structural basis for their antioxidant potential, provide detailed experimental protocols for comparative analysis, and discuss the implications of their differential activities.

Introduction: The Significance of Endogenous Antioxidants in Cellular Health

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to readily detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The cellular antioxidant defense system comprises a network of enzymes and small molecules that work in concert to mitigate oxidative damage. Among the most crucial endogenous antioxidants is the tripeptide glutathione (γ-L-glutamyl-L-cysteinyl-glycine), often referred to as the "master antioxidant."[1][2] Its unique chemical structure and high intracellular concentration enable it to participate in a multitude of protective mechanisms.

Recently, there has been growing interest in other endogenous peptides and their potential roles in cellular defense. One such molecule is the dipeptide γ-Glutamyltyrosine, a compound composed of glutamic acid and tyrosine. While its physiological roles are less understood compared to glutathione, its structural features, particularly the presence of a phenolic tyrosine residue, suggest a potential for antioxidant activity.[1][3] This guide aims to provide a comprehensive comparative analysis of γ-Glutamyltyrosine and glutathione, offering a scientific rationale for their study and the methodologies to assess their relative antioxidant efficacies.

Mechanistic Insights into Antioxidant Action

The antioxidant capacity of a molecule is intrinsically linked to its chemical structure. The mechanisms by which γ-Glutamyltyrosine and glutathione are proposed to exert their antioxidant effects are distinct, stemming from the different functional groups within their amino acid constituents.

Glutathione: A Multifaceted Antioxidant

Glutathione (GSH) is a tripeptide synthesized from glutamate, cysteine, and glycine.[2] Its antioxidant prowess is primarily attributed to the thiol group (-SH) of its cysteine residue.[2] GSH participates in antioxidant defense through several mechanisms:

-

Direct Radical Scavenging: The thiol group can directly donate a hydrogen atom to neutralize a variety of reactive oxygen species, including hydroxyl radicals and superoxide anions. In this process, glutathione itself becomes oxidized, forming the glutathione radical (GS•), which can then react with another GS• to form glutathione disulfide (GSSG).[2]

-

Enzymatic Detoxification: Glutathione serves as a crucial cofactor for several antioxidant enzymes.

-

Glutathione Peroxidases (GPx): These enzymes catalyze the reduction of hydrogen peroxide and lipid hydroperoxides, using glutathione as a reducing agent.[2]

-

Glutathione S-Transferases (GSTs): This family of enzymes conjugates glutathione to a wide range of electrophilic toxins and xenobiotics, facilitating their detoxification and excretion.

-

-

Regeneration of Other Antioxidants: Glutathione can regenerate other important antioxidants, such as vitamins C and E, back to their active, reduced forms.

The ratio of reduced glutathione (GSH) to its oxidized form (GSSG) is a critical indicator of cellular redox status. A high GSH/GSSG ratio is essential for maintaining a reducing intracellular environment.

}

γ-Glutamyltyrosine: The Role of the Phenolic Group

γ-Glutamyltyrosine is a dipeptide formed from a γ-glutamyl linkage between glutamic acid and tyrosine.[4][5] Unlike glutathione, it lacks a thiol group. Its predicted antioxidant activity is primarily attributed to the phenolic hydroxyl group on the side chain of the tyrosine residue.[1][3] The proposed antioxidant mechanism involves:

-

Hydrogen Atom Donation: The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it. This process results in the formation of a relatively stable tyrosyl radical. The stability of this radical is due to the delocalization of the unpaired electron across the aromatic ring, which makes the tyrosyl radical less reactive than the initial free radical.[1][3]

-

Prevention of Oxidative Damage: By scavenging free radicals, the tyrosine residue can protect other molecules, such as lipids and proteins, from oxidative damage.[3] Studies on tyrosine-containing dipeptides have shown that their antioxidant capacity is influenced by the position of the tyrosine residue (N-terminal versus C-terminal) and the nature of the adjacent amino acid.[6][7]

}

Comparative Evaluation of Antioxidant Capacity: Experimental Protocols

To objectively compare the antioxidant performance of γ-Glutamyltyrosine and glutathione, a panel of in vitro antioxidant assays is recommended. Each assay is based on a different chemical principle, providing a more comprehensive assessment of antioxidant activity. Here, we detail the protocols for three widely used assays: DPPH, ABTS, and ORAC.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular and straightforward method for evaluating the free radical scavenging ability of antioxidants. The principle is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, DPPH-H, which is pale yellow. The degree of discoloration is proportional to the antioxidant's capacity to donate a hydrogen atom.

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in the dark at 4°C.

-

Prepare stock solutions of γ-Glutamyltyrosine, glutathione, and a positive control (e.g., Trolox or ascorbic acid) in a suitable solvent (e.g., water or methanol).

-

Prepare a series of dilutions for each test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the test compound dilutions (or solvent for the blank) to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

where A_blank is the absorbance of the control (DPPH solution without the test compound) and A_sample is the absorbance of the test compound.

-

Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value. A lower IC50 value indicates higher antioxidant activity.[8][9]

-

}

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form, and the decrease in absorbance is measured. This assay is applicable to both hydrophilic and lipophilic antioxidants.[10][11]

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Before use, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare stock solutions and dilutions of the test compounds and a positive control (e.g., Trolox).

-

-

Assay Procedure:

-

In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

-

Add 10 µL of the test compound dilutions (or solvent for the blank) to the respective wells.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of ABTS•+ using the same formula as for the DPPH assay.

-

The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage of inhibition against different concentrations of Trolox. The TEAC value of the sample is then calculated from this curve. A higher TEAC value indicates greater antioxidant activity.[10][12]

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The assay is based on the principle that the antioxidant competes with the fluorescent probe for the peroxyl radicals generated by a free radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the curve (AUC).[13]

-

Reagent Preparation:

-

Prepare a working solution of fluorescein (the fluorescent probe) in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).

-

Prepare a solution of AAPH (the radical initiator) in the same buffer. This solution should be prepared fresh daily.

-